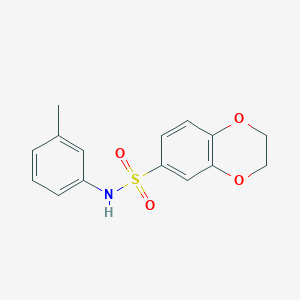

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin scaffold linked to a 3-methylphenyl group via a sulfonamide bridge. The molecule’s synthesis typically involves coupling a 1,4-benzodioxin-6-amine precursor with a substituted benzenesulfonyl chloride under basic conditions, followed by further functionalization .

Properties

IUPAC Name |

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRHXNQGAUTBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 3-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The compound targets pathways involved in microbial growth and proliferation, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

- Antibacterial Activity : Substituents like 2-bromoethyl (5a ) and phenethyl (5b ) enhance activity against E. coli, approaching the efficacy of ciprofloxacin . However, bulkier groups (e.g., 3-phenylpropyl in 5c ) abolish antibacterial effects, highlighting steric sensitivity .

- Lipoxygenase Inhibition : Aromatic/aralkyl groups (e.g., 5c , 5e ) improve lipoxygenase inhibition, though potency remains lower than the standard Baicalein .

Analogues with Acetamide Extensions

Compounds such as 7e (2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-methylphenyl)acetamide) introduce an acetamide moiety, diversifying therapeutic targets:

Key Observations :

- Acetamide derivatives (e.g., 7i , 7k ) shift activity toward α-glucosidase inhibition, relevant for type-2 diabetes management, though with moderate efficacy .

- The absence of an acetamide group in the target compound may limit anti-diabetic effects but could favor antibacterial or anti-inflammatory applications, as seen in simpler analogs like 3 .

Chlorobenzenesulfonamide Derivatives

Replacement of the 4-methyl group with a 4-chloro substituent (e.g., –8) alters bioactivity:

Key Observations :

- Chlorine substitution enhances acetylcholinesterase inhibition (e.g., 5j ), suggesting utility in Alzheimer’s disease, whereas methyl groups favor antibacterial activity .

- The target compound’s 4-methyl group may optimize solubility or target binding for inflammation-related applications .

Complex Derivatives with Heterocyclic Moieties

Advanced derivatives (e.g., –20) incorporate piperidinyl or pyridazinyl groups, expanding structural diversity:

Key Observations :

- Heterocyclic additions (e.g., piperidinyl) may enhance blood-brain barrier penetration or immunomodulatory effects , whereas simpler aromatic substituents (e.g., 3-methylphenyl) prioritize ease of synthesis and bacterial target engagement.

Biological Activity

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxine Ring : The starting material, 2,3-dihydrobenzo[1,4]dioxin-6-amine, is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction yields the sulfonamide derivative .

- N-Methylation and N-Benzylation : Subsequent reactions involve N-methylation and N-benzylation using appropriate alkyl halides under basic conditions to introduce the methyl and benzyl groups to the nitrogen atom of the sulfonamide .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory potential. Specifically, they have been studied for their ability to inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through competitive mechanisms where the sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism primarily involves the inhibition of folate synthesis pathways in bacteria, leading to reduced nucleic acid synthesis and ultimately bacterial cell death .

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamides in general, with implications for this compound:

- Study on Enzyme Inhibition : A study published in Brazilian Journal of Pharmaceutical Sciences highlighted that new sulfonamides with benzodioxane moieties exhibited significant enzyme inhibition properties. The study utilized various assays to evaluate the inhibitory effects on target enzymes related to bacterial growth .

- Antimicrobial Efficacy : Another research article documented the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic protocols for N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methylphenylsulfonyl chloride under basic conditions (pH 9–10) using aqueous Na₂CO₃ for pH control. The reaction is stirred at room temperature for 2–4 hours, followed by precipitation via acidification with HCl. Yields typically range from 75% to 85% .

Q. How is structural characterization performed for this sulfonamide derivative?

Characterization relies on FTIR (to confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm), and CHN analysis (to validate elemental composition). High-resolution mass spectrometry (HR-MS) is used to confirm molecular mass .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- α-Glucosidase inhibition : IC₅₀ values are determined against acarbose (reference standard) using spectrophotometric methods .

- Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Lipoxygenase inhibition : Compared to Baicalein as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : LiH (0.1–0.5 eq.) accelerates N-alkylation steps .

- Temperature control : Extended stirring (4–6 hours) at 25–40°C improves substitution efficiency .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, coupling constants in the benzodioxin ring (J = 8–10 Hz) can distinguish para-substituted protons from meta isomers . Computational tools like Gaussian or Spartan may simulate spectra to validate assignments .

Q. What structure-activity relationship (SAR) insights exist for this compound?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance α-glucosidase inhibition (IC₅₀ ~81–86 μM), while bulky alkyl chains reduce bioavailability .

- Benzodioxin ring : The fused oxygen atoms improve solubility and hydrogen-bonding interactions with enzyme active sites .

Q. What computational methods are used to predict binding modes with target enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with α-glucosidase or acetylcholinesterase. Key residues (e.g., Asp214 in α-glucosidase) show hydrogen bonding with the sulfonamide group .

Q. How can variability in biological assay results (e.g., IC₅₀) be minimized?

Standardize protocols:

- Use triplicate measurements and report mean ± SEM .

- Pre-incubate enzymes with inhibitors for 15–30 minutes to ensure equilibrium .

- Validate assays with positive controls (e.g., acarbose for α-glucosidase) .

Q. What strategies enhance metabolic stability for in vivo studies?

Q. Are crystallographic data available for structural validation?

Limited crystallographic studies exist for analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide). These reveal planar benzodioxin rings and sulfonamide torsion angles of 70–80°, critical for packing interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.